4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole
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Overview
Description
4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzo[d]thiazole ring fused with a 3,4-dihydroisoquinoline moiety, and it is further substituted with chlorine atoms at positions 4 and 6. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Bischler-Napieralski reaction, which is used to form the 3,4-dihydroisoquinoline ring system. This reaction involves the cyclization of phenylethanol derivatives with nitriles in the presence of a Lewis acid catalyst, such as trifluoromethanesulfonic anhydride (Tf2O) .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of phase-transfer catalysts, such as sodium dodecyl sulfate (SDS), can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can result in a variety of functionalized benzo[d]thiazole derivatives.
Scientific Research Applications
4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds are structurally similar and have been studied for their antifungal properties.
3,4-dihydroisoquinolin-1(2H)-one derivatives: These derivatives have shown significant biological activities and are used in various research applications.
Uniqueness
4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is unique due to its specific substitution pattern and the presence of both benzo[d]thiazole and dihydroisoquinoline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
IUPAC Name |
4,6-dichloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-12-7-13(18)15-14(8-12)21-16(19-15)20-6-5-10-3-1-2-4-11(10)9-20/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZUOPFCMCHTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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